molecular formula C10H9ClF3IO B14050240 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B14050240
M. Wt: 364.53 g/mol
InChI Key: LBPGJVODBHGIHS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • Iodo group (position 4): A heavy halogen atom, which enhances molecular weight and influences electronic properties (e.g., polarizability, leaving-group capability in reactions).
  • Trifluoromethoxy group (position 3): A strongly electron-withdrawing substituent, affecting the ring’s electronic density and stability.

For instance, synthesis likely involves alkylation or nucleophilic substitution reactions using intermediates like 3-chloropropyl halides, followed by purification via column chromatography (as seen in similar protocols) .

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

4-(3-chloropropyl)-1-iodo-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(15)9(6-7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

LBPGJVODBHGIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)I

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of this compound prioritizes the sequential introduction of substituents to minimize steric clashes and unwanted side reactions. The trifluoromethoxy group, being electron-withdrawing, is introduced early to direct subsequent electrophilic substitutions. Iodination follows, leveraging the para-directing nature of the trifluoromethoxy group, while the 3-chloropropyl chain is appended last via alkylation or coupling reactions to avoid interference with aromatic substitution patterns.

Stepwise Functionalization Approach

A three-stage strategy is employed:

  • Trifluoromethoxylation at Position 3 : Achieved via halogen exchange using anhydrous hydrogen fluoride (HF) under pressurized conditions.
  • Iodination at Position 4 : Facilitated by nitration followed by reduction and Sandmeyer reaction.
  • 3-Chloropropyl Introduction at Position 1 : Implemented through Friedel-Crafts alkylation or transition metal-catalyzed coupling.

Halogenation Techniques in Aromatic Systems

Chlorination and Fluorination Protocols

The trifluoromethoxy group is installed via a halogen exchange reaction starting from trichloromethoxybenzene. As detailed in patent WO2016125185A2, trichloromethoxybenzene reacts with anhydrous HF at 80°C for 4–6 hours under 30–35 kg/cm² pressure, yielding trifluoromethoxybenzene with 90–99.5% purity. This exothermic process requires corrosion-resistant reactors (e.g., stainless steel 316 autoclaves) and careful venting of byproduct hydrochloric acid.

Iodination via Nitration and Sandmeyer Reaction

Nitration of trifluoromethoxybenzene using concentrated sulfuric and nitric acids at 0–35°C produces para-nitro-trifluoromethoxybenzene as the major isomer (90% yield). Subsequent reduction of the nitro group to an amine (using Sn/HCl or catalytic hydrogenation) followed by Sandmeyer reaction with potassium iodide introduces iodine at position 4. This two-step sequence ensures regioselectivity while avoiding direct electrophilic iodination, which is less efficient due to the trifluoromethoxy group’s deactivating effects.

Trifluoromethoxylation Methods

Anhydrous Hydrogen Fluoride (AHF) Mediated Synthesis

The replacement of chlorine atoms with fluorine in trichloromethoxybenzene is catalyzed by AHF at elevated temperatures (80°C) and pressures. This method, scalable to industrial production, achieves near-quantitative conversion but necessitates stringent safety protocols due to HF’s toxicity and corrosivity.

Alternative Fluorinating Agents

While AHF remains the industry standard, emerging methods explore potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. However, these alternatives currently offer lower yields (60–75%) compared to AHF’s 90–99.5% efficiency.

Iodination and Functional Group Interconversion

Nitration as a Directing Step

Nitration of 3-trifluoromethoxybenzene with a 1:3 ratio of HNO₃ to H₂SO₄ at 0–10°C directs the nitro group para to the trifluoromethoxy substituent. This regioselectivity is critical for subsequent iodination, as the nitro group’s meta-directing influence is overridden by the electron-withdrawing trifluoromethoxy group.

Sandmeyer Reaction Optimization

The conversion of the para-nitro group to iodine employs a Cu(I)-catalyzed reaction with KI in acidic media. Yields exceed 85% when conducted at 50–60°C with rigorous exclusion of oxygen, which can oxidize iodide to iodine.

Alkylation and Propyl Chain Introduction

Friedel-Crafts Alkylation Challenges

Direct Friedel-Crafts alkylation of the electron-deficient aromatic ring is hindered by the trifluoromethoxy group’s deactivating effects. Instead, a modified approach uses AlCl₃-catalyzed reaction of 4-iodo-3-trifluoromethoxybenzene with 3-chloropropyl chloride under high-pressure HCl (1.5 bar). This method achieves 40–45% conversion but requires post-reaction distillation to isolate the desired product.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 4-iodo-3-trifluoromethoxybenzene and 3-chloropropylboronic acid offers superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water at 80°C, this method attains 70–75% yield, albeit with higher costs due to catalyst usage.

Optimization of Reaction Conditions

Temperature and Pressure Effects

  • Trifluoromethoxylation : Optimal at 80°C and 30–35 kg/cm² pressure.
  • Nitration : Conducted below 35°C to prevent polynitration.
  • Alkylation : Requires 70–100°C and HCl pressurization for effective AlCl₃ activation.

Solvent and Catalyst Selection

  • AHF Reactions : Solvent-free conditions minimize side products.
  • Suzuki Coupling : Toluene/water biphasic system enhances boronic acid solubility.

Industrial-Scale Production Considerations

Batch vs. Continuous Processing

Large-scale synthesis favors batch processing for trifluoromethoxylation and nitration due to exothermicity and safety concerns. Continuous flow systems are explored for iodination and alkylation to improve throughput.

Purification and Yield Maximization

  • Distillation : Key for isolating trifluoromethoxybenzene (88–90°C) and 3-chloropropyl derivatives (120–123°C).
  • Chromatography : Reserved for final product polishing to >99% purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl and trifluoromethoxy groups can interact with various enzymes and receptors, influencing biological pathways. The iodine atom can also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Observations:

Halogen Influence: The iodo group in the target compound increases molar mass and polarizability compared to bromo or chloro analogs (e.g., 1-Bromo-2-(trifluoromethoxy)benzene in ). Iodine’s larger atomic radius may also enhance leaving-group ability in substitution reactions.

Fluorinated Substituents :

  • Trifluoromethoxy (-OCF₃) groups in all compounds enhance thermal stability and lipophilicity. The dual fluorinated groups in (OCF₃ and OCF₂H) may further elevate boiling points (predicted: 271.6°C) compared to the target compound.

Alkyl Chain Effects :

  • The 3-chloropropyl chain in the target compound and adds hydrophobicity and enables further functionalization (e.g., coupling with heterocycles like piperazines or imidazoles, as in ).

Biological Activity

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene is a compound with a complex molecular structure, characterized by the presence of halogen and trifluoromethoxy groups. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its therapeutic potentials and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H9ClF3IO
  • Molecular Weight : 364.53 g/mol
  • CAS Number : 1805839-87-5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer properties and effects on specific biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of halogenated compounds in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The presence of iodine and trifluoromethoxy groups is believed to enhance interaction with cellular targets, potentially leading to apoptosis in tumor cells.

Case Study : A study employing a similar structure showed that the introduction of trifluoromethoxy groups significantly increased the cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKβ, which plays a crucial role in NF-κB signaling pathways associated with inflammation and cancer .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cell Proliferation : Activation of certain receptors linked to cell proliferation has been noted, indicating a dual role in promoting or inhibiting growth depending on the cellular context.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(3-Chloropropyl)-4-bromo-3-(trifluoromethoxy)benzeneC10H9BrF3OBromine substitution increases lipophilicity
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzeneC10H9F4OFluoro group enhances electron-withdrawing capacity
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzeneC10H9ClF3IOVariation in position of trifluoromethoxy group affects biological interactions

This table illustrates how variations in halogen substitutions can influence the biological activity and potential therapeutic applications of these compounds.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC7_7H3_3ClF3_3IO
Molecular Weight322.45 g/mol
Storage Conditions2–8°C, dark, inert atmosphere
19F^{19}\text{F} NMR Shift-58 ppm (quartet)

Q. Table 2: Synthetic Yield Optimization

Reaction StepCatalyst/ReagentYield (%)Purity (HPLC)
IodinationICl, AcOH6592
Chloropropyl AdditionNaH, DMF7889
Final PurificationSilica Chromatography8599

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